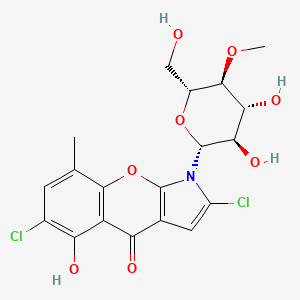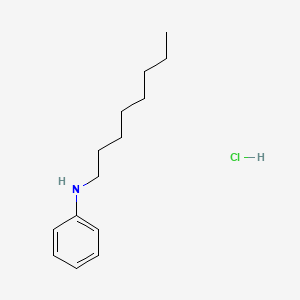![molecular formula C9H20N2O2 B14148185 N-[3-(Dimethylamino)propyl]glycine ethyl ester CAS No. 7568-53-8](/img/structure/B14148185.png)
N-[3-(Dimethylamino)propyl]glycine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Dimethylamino)propyl]glycine ethyl ester is a chemical compound with the molecular formula C8H17NO2. It is an ester derivative of glycine, where the amino group is substituted with a 3-(dimethylamino)propyl group. This compound is known for its applications in various fields, including organic synthesis and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]glycine ethyl ester typically involves the reaction of glycine ethyl ester with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Dimethylamino)propyl]glycine ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can react with carboxylic acids in the presence of coupling agents to form amide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Coupling Agents: EDC or DCC are commonly used to facilitate amide bond formation.
Major Products
Hydrolysis: Glycine and 3-(dimethylamino)propylamine.
Coupling Reactions: Amides formed by the reaction with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N-[3-(Dimethylamino)propyl]glycine ethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[3-(Dimethylamino)propyl]glycine ethyl ester involves its ability to form amide bonds with carboxylic acids. This reaction is facilitated by the presence of a coupling agent, which activates the carboxyl group, allowing it to react with the amine group of the compound. The resulting amide bond is stable and can be used to link various molecules together .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethylglycine ethyl ester
- N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide
- Glycine methyl ester
Uniqueness
N-[3-(Dimethylamino)propyl]glycine ethyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other glycine derivatives. Its ability to form stable amide bonds makes it particularly valuable in biochemical applications .
Eigenschaften
CAS-Nummer |
7568-53-8 |
|---|---|
Molekularformel |
C9H20N2O2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
ethyl 2-[3-(dimethylamino)propylamino]acetate |
InChI |
InChI=1S/C9H20N2O2/c1-4-13-9(12)8-10-6-5-7-11(2)3/h10H,4-8H2,1-3H3 |
InChI-Schlüssel |
DCWJQDSPVUQRIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)
![N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide](/img/structure/B14148110.png)
![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
![1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14148121.png)


![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)


![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)




